molecular formula C12H22N4O2 B2381581 6-Amino-1-butyl-5-butylamino-1H-pyrimidine-2,4-dione CAS No. 721414-97-7

6-Amino-1-butyl-5-butylamino-1H-pyrimidine-2,4-dione

Cat. No.: B2381581
CAS No.: 721414-97-7
M. Wt: 254.334
InChI Key: HAJHLGSWGZLAHS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-butyl-5-butylamino-1H-pyrimidine-2,4-dione typically involves the reaction of appropriate pyrimidine precursors with butylamine under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The specific synthetic route can vary depending on the desired purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the desired product. The exact methods used in industrial production are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-butyl-5-butylamino-1H-pyrimidine-2,4-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .

Mechanism of Action

The mechanism of action of 6-Amino-1-butyl-5-butylamino-1H-pyrimidine-2,4-dione involves its interaction with matrix metalloproteinases (MMPs). MMPs are enzymes that play a crucial role in the breakdown of extracellular matrix proteins. By inhibiting MMP activity, this compound can prevent the degradation of extracellular matrix components, which is beneficial in conditions such as cancer and inflammatory diseases. The molecular targets and pathways involved include the active sites of MMPs, where the compound binds and inhibits their enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-1-butyl-5-butylamino-1H-pyrimidine-2,4-dione is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to inhibit MMPs sets it apart from other similar compounds, making it a valuable candidate for therapeutic applications.

Properties

IUPAC Name

6-amino-1-butyl-5-(butylamino)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O2/c1-3-5-7-14-9-10(13)16(8-6-4-2)12(18)15-11(9)17/h14H,3-8,13H2,1-2H3,(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJHLGSWGZLAHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(N(C(=O)NC1=O)CCCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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